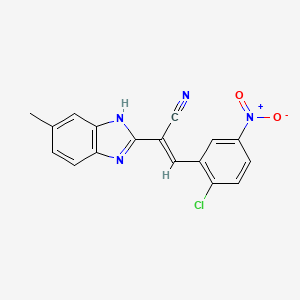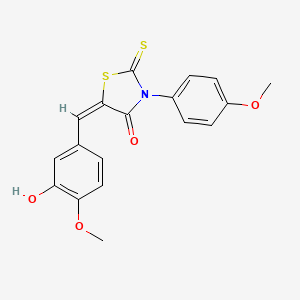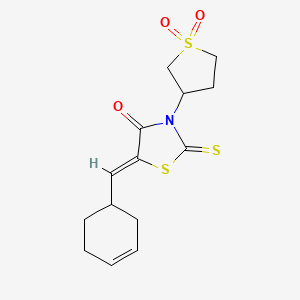![molecular formula C16H16N4O5 B3896473 4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one](/img/structure/B3896473.png)
4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one
Overview
Description
4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a nitro group, and a morpholinylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinone core, followed by the introduction of the nitro group and the morpholinylphenyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the hydroxyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the hydroxyl group can produce various ethers or amines.
Scientific Research Applications
4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The nitro group and the morpholinylphenyl substituent play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have been studied for their diverse biological activities.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Uniqueness
4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one is unique due to the combination of its pyrimidinone core, nitro group, and morpholinylphenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-hydroxy-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-15-14(20(23)24)16(22)18-13(17-15)6-3-11-1-4-12(5-2-11)19-7-9-25-10-8-19/h1-6H,7-10H2,(H2,17,18,21,22)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKKLRKKUNCMN-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3896397.png)
![(3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896405.png)
![3-[[1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]oxymethyl]pyridine](/img/structure/B3896409.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-3-methylbenzamide](/img/structure/B3896417.png)
![N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3896420.png)

![1-(3,5-dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3896439.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B3896462.png)

![(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B3896485.png)
![2-[4-(4-Methylpiperazin-1-yl)sulfonylphenyl]isoindole-1,3-dione](/img/structure/B3896490.png)
![2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B3896497.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3896505.png)
